Vilazodone is a novel compound with combined high affinity and selectivity for the 5-hydroxytryptamine (5-HT) transporter and 5-HT(1A) receptors. Vilazodone may also be associated with less sexual dysfunction and weight gain. Vilazodone was given FDA approval on January 21, 2011.
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and partial serotonin receptor agonist which is used in the therapy of major depressive disorders. In premarketing clinical trials, vilazodone therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Vilazodone is a selective serotonin (5-HT) reuptake inhibitor (SSRI) and a 5-HT-1A receptor partial agonist, with antidepressant and anti-anxiety activities. Vilazodone inhibits the reuptake of serotonin from the synaptic cleft while stimulating the release of 5-HT into the synaptic cleft. This increases the concentration of 5-HT in the synaptic cleft and potentiates serotonergic neurotransmission in the central nervous system.
A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT.
See also: Vilazodone Hydrochloride (has salt form).
Vilazodone
CAS No.: 163521-12-8
Cat. No.: VC0003377
Molecular Formula: C26H27N5O2
Molecular Weight: 441.5 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 163521-12-8 |
---|---|
Molecular Formula | C26H27N5O2 |
Molecular Weight | 441.5 g/mol |
IUPAC Name | 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) |
Standard InChI Key | SGEGOXDYSFKCPT-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Canonical SMILES | C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Appearance | Solid powder |
Colorform | Solid from ethyl acetate |
Melting Point | MP: 227-279 °C /Vilazodone hydrochloride/ |
Pharmacological Profile and Mechanism of Action
Dual Serotonergic Activity
Vilazodone's unique mechanism arises from its simultaneous inhibition of the serotonin transporter (SERT) and partial agonism at presynaptic and postsynaptic 5-HT1A receptors . SERT inhibition increases synaptic serotonin concentrations, akin to SSRIs like sertraline and escitalopram, while 5-HT1A partial agonism modulates serotonin autoreceptor activity. This dual action theoretically accelerates synaptic serotonin availability by reducing the negative feedback loop that limits serotonin release during SSRI monotherapy .
Pharmacokinetics
Vilazodone exhibits nonlinear pharmacokinetics, with absorption significantly enhanced by food intake. Administration without food reduces plasma concentrations by approximately 50%, necessitating strict dosing guidelines . Metabolism occurs primarily via cytochrome P450 3A4 (CYP3A4), with a half-life of 25 hours enabling once-daily dosing .
Table 1: Key Pharmacokinetic Parameters of Vilazodone
Parameter | Value |
---|---|
Bioavailability (Fed) | 72% |
Protein Binding | 96–99% |
Peak Plasma Concentration | 4–5 hours (post-dose) |
Elimination Half-Life | 25 hours |
Primary Metabolic Pathway | CYP3A4-mediated oxidation |
Clinical Efficacy in Major Depressive Disorder
Randomized Controlled Trials
Two pivotal phase III trials established vilazodone's efficacy. In an 8-week study of 436 patients, vilazodone demonstrated a mean reduction of 12.9 points on the Montgomery-Åsberg Depression Rating Scale (MADRS) versus 9.6 for placebo (P < 0.001) . Significant differences emerged as early as week 1, suggesting rapid onset of action . A separate trial (N = 481) replicated these findings, with vilazodone-treated patients showing a 5.12-point greater improvement on MADRS than placebo (P < 0.00001) .
Table 2: Efficacy Outcomes from Phase III Trials
Study | MADRS Reduction (Vilazodone) | MADRS Reduction (Placebo) | P Value |
---|---|---|---|
Rickels et al. (2014) | -12.9 | -9.6 | 0.001 |
Khan et al. (2014) | -14.3 | -9.2 | <0.00001 |
Sustained Response and Anxiety Benefits
Pooled analyses revealed a 27% sustained response rate (MADRS ≤ 12 for ≥2 consecutive visits) for vilazodone versus 17% for placebo (P < 0.01) . Anxiety symptoms, measured via the Hamilton Anxiety Rating Scale (HAM-A), improved by 6.6 points with vilazodone compared to 5.1 for placebo (P = 0.045) , though baseline anxiety levels were moderate.
Event | Vilazodone (N = 436) | Placebo (N = 433) |
---|---|---|
Nausea | 35 | 8 |
Diarrhea | 26 | 9 |
Headache | 14 | 12 |
Sexual Dysfunction | 4 | 2 |
Comparative Effectiveness
Onset of Action
Vilazodone's early separation from placebo at week 1–2 contrasts with the 2–4 week latency typical of SSRIs . This rapid effect may stem from 5-HT1A autoreceptor desensitization, hastening serotonin release .
Tolerability Versus SSRIs
In a meta-analysis of 12 antidepressants, vilazodone ranked third for acceptability (OR = 0.72 vs. placebo), outperforming sertraline (OR = 0.90) and fluoxetine (OR = 0.88) . Its low sexual side effect burden positions it favorably for patients discontinuing SSRIs due to dysfunction.
Special Populations and Considerations
Geriatric Use
Limited data exist for patients ≥65 years, though pharmacokinetic studies suggest no dose adjustments are necessary . Caution is advised due to increased fall risk from transient dizziness (incidence: 9% vs. 4% placebo) .
Hepatic Impairment
Moderate hepatic impairment (Child-Pugh B) increases vilazodone exposure by 50%, necessitating dose reduction to 20 mg/day .
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